"Methyl 3-imino-3-methoxypropanoate hydrochloride chemical properties"
"Methyl 3-imino-3-methoxypropanoate hydrochloride chemical properties"
Introduction
Methyl 3-methoxypropanoate, also known as methyl β-methoxypropionate, is an organic ester with a range of applications, including its use as a solvent and as an intermediate in organic synthesis.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
A foundational understanding of a compound's physical and chemical properties is paramount for its effective use and handling in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C5H10O3 | [3][4] |
| Molecular Weight | 118.13 g/mol | [4] |
| CAS Number | 3852-09-3 | [3] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 142-143 °C | [2][3][5][6] |
| Density | 1.009 g/mL at 25 °C | [5][6] |
| Refractive Index | n20/D 1.402 | [2][5][6] |
| Flash Point | 47 °C (116.6 °F) - closed cup | [5][7] |
Synthesis of Methyl 3-methoxypropanoate
The primary industrial synthesis of Methyl 3-methoxypropanoate involves the Michael addition of methanol to methyl acrylate, catalyzed by a strong base such as sodium methoxide.[1][8]
Reaction Scheme:
Caption: Synthesis of Methyl 3-methoxypropanoate via Michael addition.
Experimental Protocol:
A typical laboratory-scale synthesis is as follows:
-
To a four-necked flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser, add 32g of a 28% solution of sodium methoxide in methanol and 57g of methanol.[1]
-
With vigorous stirring, slowly add 86g of methyl acrylate dropwise over 12 hours. The molar ratio of methanol to methyl acrylate should be approximately 2.5:1.[1]
-
Maintain the reaction temperature at 55 ± 2°C.[1]
-
After the addition is complete, continue the reaction for an additional 2 hours.[1]
-
Upon completion, the catalyst is neutralized. For instance, by adding concentrated sulfuric acid or 85% phosphoric acid, ensuring the temperature does not exceed 35°C.[1]
-
The final product is purified by distillation.[1]
This process, with careful control of reaction conditions, can yield a product with a purity of over 99.5%.[1]
Analytical Characterization
Accurate characterization of the synthesized product is crucial for quality control and for its use in subsequent applications.
Spectroscopic Analysis
Infrared (IR) Spectroscopy:
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For Methyl 3-methoxypropanoate, the key characteristic absorptions are:
-
C-H stretching: 2975-2860 cm⁻¹[9]
-
C=O stretching (ester): 1750-1735 cm⁻¹[9]
-
C-O stretching (ester and ether): 1200-1170 cm⁻¹[9]
The region from approximately 1500 to 400 cm⁻¹ is considered the "fingerprint region" and is unique to the molecule.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy provides detailed information about the structure of the molecule. For Methyl 3-methoxypropanoate, the spectrum will show three distinct proton environments with an integration ratio of 3:2:3.[10]
-
A singlet corresponding to the protons of the methoxy group attached to the carbonyl.
-
A triplet corresponding to the methylene group adjacent to the ether oxygen.
-
A quartet corresponding to the methylene group adjacent to the carbonyl group.
Mass Spectrometry (MS):
Chromatographic Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like Methyl 3-methoxypropanoate. A typical GC-MS workflow would involve:
Caption: A generalized workflow for GC-MS analysis.
Safety and Handling
Methyl 3-methoxypropanoate is a flammable liquid and vapor.[5][12] It can cause skin and serious eye irritation.[12][13]
Precautionary Measures:
-
Handling: Wear protective gloves, clothing, eye, and face protection.[12][14] Use in a well-ventilated area and keep away from heat, sparks, open flames, and hot surfaces.[12][13][14] Ground and bond containers and receiving equipment to prevent static discharge.[13][14]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[12][13]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[12]
-
Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[12]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[14]
-
Ingestion: Rinse mouth. Get medical advice/attention if you feel unwell.[12]
-
Conclusion
This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and safe handling of Methyl 3-methoxypropanoate. While direct information on Methyl 3-imino-3-methoxypropanoate hydrochloride is scarce, the methodologies and data presented here for a closely related compound offer a valuable starting point for researchers in the field. Adherence to proper laboratory procedures and safety protocols is essential when working with this and similar chemical entities.
References
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PubChem. (n.d.). Methyl 3-((3-methoxy-3-oxopropyl)amino)propanoate. Retrieved from [Link]
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0143415). Retrieved from [Link]
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PubChemLite. (n.d.). Methyl 3-amino-2-(methoxymethyl)-2-methylpropanoate hydrochloride. Retrieved from [Link]
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The Good Scents Company. (n.d.). methyl 3-methoxypropionate, 3852-09-3. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-methoxypropionate. Retrieved from [Link]
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CP Lab Safety. (n.d.). Methyl 3-Methoxypropionate, 25mL, Each. Retrieved from [Link]
- Google Patents. (n.d.). KR101877874B1 - Manufacturing method of methyl 3-methoxypropionate with high purity and yield and manufacturing equipment therefor.
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CAS Common Chemistry. (n.d.). 4-Chloro-2-fluorobenzoic acid. Retrieved from [Link]
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Cole-Parmer. (2006, July 12). Material Safety Data Sheet - Methyl 3-methoxypropionate. Retrieved from [Link]
- Google Patents. (n.d.). CN1660767A - Method for preparing 3-methoxy methyl propionate.
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PubChem. (n.d.). Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride. Retrieved from [Link]
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Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3. Retrieved from [Link]
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ChemBK. (2024, April 9). methyl 3-methoxypropionate. Retrieved from [Link]
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Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3. Retrieved from [Link]
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IRIS. (2021, February 8). Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap. Retrieved from [Link]
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NIST WebBook. (n.d.). Methyl 3,3-dimethoxypropionate. Retrieved from [Link]
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SpectraBase. (n.d.). Methyl 3,3-dimethoxy-2-methylpropanoate - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
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ECHA CHEM. (n.d.). methyl 3-amino-2-methoxypropanoate hydrochloride. Retrieved from [Link]
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Chemsrc. (2025, August 22). Methyl 3-methoxypropanoate | CAS#:3852-09-3. Retrieved from [Link]
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